molecular formula C11H11NO2 B8718927 Methyl 5-cyano-2,4-dimethylbenzoate

Methyl 5-cyano-2,4-dimethylbenzoate

Cat. No.: B8718927
M. Wt: 189.21 g/mol
InChI Key: ABUFGODMARUBDI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC systematic name for this compound is this compound, which precisely describes the substitution pattern on the benzene ring. The compound is registered under CAS number 1399181-18-0 and has been assigned the molecular descriptor leading identifier MFCD28765533. The systematic nomenclature follows the standard IUPAC conventions where the benzoate ester forms the parent structure, with substituents numbered according to their positions relative to the carboxylate carbon.

The compound's naming reflects its structural complexity, with the cyano group (-CN) located at position 5 and methyl groups (-CH₃) at positions 2 and 4 relative to the carboxylate functionality. Alternative naming systems may refer to this compound as 5-cyano-2,4-dimethylbenzoic acid methyl ester, emphasizing the ester linkage formation from the corresponding carboxylic acid. The Chinese chemical name "5-氰基-2,4-二甲基苯甲酸甲酯" provides additional verification of the structural assignment.

Molecular Geometry and Conformational Analysis

This compound exhibits a molecular weight of 189 daltons and possesses specific geometric characteristics that influence its chemical behavior. The compound contains 14 heavy atoms with a rotatable bond count of 2, indicating limited conformational flexibility primarily around the ester linkage. The molecular geometry features a planar aromatic ring system with substituents that create steric and electronic effects.

The LogP value of 2.86 suggests moderate lipophilicity, which affects the compound's solubility profile and potential biological activity. The polar surface area is calculated at 50 Ų, indicating the compound's capacity for hydrogen bonding interactions. The molecule contains 2 hydrogen bond acceptors and 0 hydrogen bond donors, primarily located within the cyano and ester functional groups. The carbon bond saturation (Fsp3) value of 0.27 reflects the predominantly aromatic character of the molecule with limited sp3 hybridized carbons.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzoate Derivatives

Comparative analysis with related benzoate derivatives reveals important structure-activity relationships within this chemical family. The closely related compound methyl 5-amino-2,4-dimethylbenzoate (CAS: 140112-97-6) provides insight into the electronic effects of different substituents at the 5-position. The amino derivative exhibits a molecular weight of 179.216 daltons, representing a decrease of approximately 10 mass units compared to the cyano analog.

The substitution pattern in this compound creates unique electronic properties compared to other isomeric arrangements. For instance, methyl 5-chloro-4-cyano-2,3-dimethylbenzoate (molecular weight 223.65 g/mol) demonstrates how halogen substitution affects both molecular weight and electronic distribution. Similarly, methyl 5-cyano-2-hydroxy-3,6-dimethylbenzoate (molecular weight 205.21 g/mol) shows the impact of hydroxyl substitution on hydrogen bonding potential and molecular polarity.

The electronic effects of the cyano group at position 5 create a strong electron-withdrawing influence that affects the reactivity of the aromatic system. This contrasts with the electron-donating effects of the methyl groups at positions 2 and 4, creating a complex electronic environment that influences both chemical reactivity and physical properties. The positioning of these substituents also affects the compound's crystalline packing and intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

While comprehensive crystallographic data for this compound remains limited in the available literature, related structural studies provide valuable insights into the solid-state properties of similar compounds. Research on related cyano-substituted benzoate derivatives has revealed important information about molecular packing and intermolecular interactions. These studies indicate that cyano groups typically engage in dipolar interactions and weak hydrogen bonding that influence crystal structure formation.

The compound exhibits hazard classifications including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary statements P261, P305, P351, and P338. Storage recommendations specify sealed containers at room temperature to maintain chemical stability. The material typically appears as a solid with 95% purity specifications for research applications.

Commercial availability data indicates that this compound is supplied by multiple chemical vendors with varying lead times and shipping locations, including suppliers in the United States and Ukraine. Pricing information suggests costs ranging from approximately $809 to $1,117 per gram for research quantities, reflecting the specialized nature of this compound. The compound's synthesis and purification require specialized chemical expertise and controlled conditions to achieve the required purity standards for research applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-cyano-2,4-dimethylbenzoate

InChI

InChI=1S/C11H11NO2/c1-7-4-8(2)10(11(13)14-3)5-9(7)6-12/h4-5H,1-3H3

InChI Key

ABUFGODMARUBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include halogenated (bromo, iodo) and methoxy-substituted benzoate esters. A comparative analysis is summarized in Table 1.

Table 1: Physicochemical Properties of Methyl 5-Substituted-2,4-Dimethylbenzoates

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) LogP
Methyl 5-cyano-2,4-dimethylbenzoate* -CN C₁₁H₁₁NO₂ ~189.21 ~290 (estimated) ~1.25 (estimated) ~1.8
Methyl 5-bromo-2,4-dimethylbenzoate -Br C₁₀H₁₁BrO₂ 243.10 280.25 1.381 2.85
Methyl 5-iodo-2,4-dimethylbenzoate -I C₁₀H₁₁IO₂ 290.10 ~300 (estimated) ~1.60 (estimated) 3.10
Methyl 5-methoxy-2,4-dimethylbenzoate -OCH₃ C₁₁H₁₄O₃ 194.23 265–270 1.12 2.20

*Estimated values for the target compound are inferred from substituent effects.
Sources: .

Key Observations:
  • Electron-Withdrawing vs.
  • LogP Differences: The cyano derivative’s lower LogP (~1.8) compared to bromo (2.85) and iodo (3.10) analogs suggests reduced lipophilicity, impacting membrane permeability in biological systems .
Yield and Purity Challenges:
  • Cyano derivatives may require stringent anhydrous conditions to avoid hydrolysis to carboxylic acids, reducing yields compared to halogenated analogs .

Stability and Handling

  • Halogenated Analogs : Bromo and iodo derivatives exhibit greater thermal stability but may pose toxicity concerns (e.g., brominated compounds in ).
  • Cyano Derivatives: Prone to hydrolysis under acidic/basic conditions, requiring storage in inert environments .

Preparation Methods

Synthesis of Methyl 5-Bromo-2,4-Dimethylbenzoate

The precursor methyl 5-bromo-2,4-dimethylbenzoate (CAS: 152849-72-4) is synthesized via electrophilic bromination of methyl 2,4-dimethylbenzoate using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂). This method avoids hazardous bromine gas, offering a safer and scalable alternative. Typical conditions involve:

  • Temperature : 0–25°C

  • Molar Ratio : 1:1.2 (substrate:HBr)

  • Reaction Time : 4–6 hours
    Yields exceed 90% with >98% regioselectivity for the 5-position due to steric and electronic effects from the 2,4-dimethyl groups.

Cyanation via Copper(I) Cyanide

The brominated intermediate undergoes nucleophilic aromatic substitution with copper(I) cyanide (CuCN) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature160–170°CHigher temps accelerate reaction but risk decomposition
CuCN Equivalents1.05–1.1 eqExcess CuCN minimizes unreacted bromide
Reaction Time4–6 hoursProlonged durations reduce byproducts

Post-cyanation, the mixture is quenched with hot water (90°C) and filtered to remove copper residues. Washing with aqueous ammonia (5–12%) further eliminates trace metals, achieving ≤50 ppm Cu content.

Alternative Pathways: Esterification and Palladium-Catalyzed Coupling

Direct Esterification of 5-Cyano-2,4-Dimethylbenzoic Acid

While less common, esterification of 5-cyano-2,4-dimethylbenzoic acid with methanol under acidic (H₂SO₄) or enzymatic catalysis provides moderate yields (60–75%). Challenges include:

  • Equilibrium Limitations : Refluxing with excess methanol (5–10 eq) shifts equilibrium toward ester formation.

  • Byproduct Formation : Dimethyl ether generation at >100°C reduces efficiency.

Palladium-Mediated Cross-Coupling

A patent-pending method employs Suzuki-Miyaura coupling between 5-bromo-2,4-dimethylbenzoate and cyano-bearing boronic esters. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1), yields reach 82% at 80°C. However, high catalyst costs and boronate instability limit industrial adoption.

Solvent and Base Effects on Aminolysis Side Reactions

During cyanation, competing aminolysis may occur if residual methylamine is present. Sodium methoxide (0.5–1 mol%) suppresses this by deprotonating the benzoate ester, stabilizing the intermediate. Solvent selection also critically influences reactivity:

SolventDielectric Constant (ε)Reaction Rate (k, h⁻¹)Byproduct Formation
NMP320.25<5%
DMAc380.188–12%
DMF370.1515–20%

NMP’s high boiling point (202°C) and low nucleophilicity make it ideal for high-temperature reactions.

Purification and Analytical Characterization

Crude this compound is purified via:

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove polar impurities.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >99% purity.

  • Recrystallization : Methanol/water (3:1) yields needle-like crystals (mp 94–96°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).

  • IR (KBr): ν 2230 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

Scale-Up Challenges and Industrial Feasibility

Pilot-scale batches (10 kg) using the bromination-cyanation route demonstrate:

  • Cycle Time : 48 hours (including workup)

  • Overall Yield : 78–82%

  • Purity : 97.5% (HPLC)

Key bottlenecks include CuCN disposal costs and NMP recycling. Emerging alternatives like mechanochemical cyanation (ball milling with KCN) reduce solvent use but require further optimization .

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